Methyl 1-(butan-2-yl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
METHYL 1-(SEC-BUTYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines This compound is characterized by its unique structure, which includes a sec-butyl group, a thienyl group, and a sulfanyl group, among other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-(SEC-BUTYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of amidines and saturated ketones under Cu-catalysis, followed by oxidative dehydrogenation and annulation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness and scalability while maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-(SEC-BUTYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The thienyl and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
METHYL 1-(SEC-BUTYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of METHYL 1-(SEC-BUTYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.
Thienyl-Containing Compounds: Molecules that include the thienyl group, which imparts unique chemical properties.
Sulfanyl-Containing Compounds: Compounds with sulfanyl groups that exhibit distinct reactivity.
Uniqueness
The uniqueness of METHYL 1-(SEC-BUTYL)-4-OXO-2-SULFANYL-7-(2-THIENYL)-1,4-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O3S2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
methyl 1-butan-2-yl-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H17N3O3S2/c1-4-9(2)20-14-13(15(21)19-17(20)24)10(16(22)23-3)8-11(18-14)12-6-5-7-25-12/h5-9H,4H2,1-3H3,(H,19,21,24) |
InChI Key |
QJDKCDRCTHBNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC=CS3)C(=O)OC)C(=O)NC1=S |
Origin of Product |
United States |
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